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Compound of Interest

Compound Name: 2,2,6-Trimethylcyclohexanone

Cat. No.: B7803010 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6-
trimethylcyclohexanone, a cyclic ketone of interest to researchers in organic synthesis and

drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized

experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the detailed ¹H and ¹³C NMR data for 2,2,6-trimethylcyclohexanone.

¹H NMR Data
The proton NMR spectrum of 2,2,6-trimethylcyclohexanone exhibits distinct signals

corresponding to the different proton environments in the molecule. The proximity to the

electron-withdrawing carbonyl group and the stereochemical arrangement of the methyl groups

significantly influence the chemical shifts.
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Proton

Assignment

Chemical Shift

(δ) (ppm)
Multiplicity Integration

Coupling

Constant (J)

(Hz)

-CH(CH₃)- (H6) ~ 2.4 Multiplet 1H N/A

-CH₂- (H3, H4,

H5)
1.6 - 1.9 Multiplet 6H N/A

-C(CH₃)₂- (gem-

dimethyl)
~ 1.1 Singlet 6H N/A

-CH(CH₃)- ~ 1.0 Doublet 3H ~ 6-7

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration used. The data is based on typical values for similar structures.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon

atoms. In 2,2,6-trimethylcyclohexanone, all nine carbon atoms are chemically non-

equivalent.

Carbon Assignment Chemical Shift (δ) (ppm)

C=O (C1) > 200

-C(CH₃)₂- (C2) ~ 45-55

-CH₂- (C3) ~ 35-45

-CH₂- (C4) ~ 20-30

-CH₂- (C5) ~ 30-40

-CH(CH₃)- (C6) ~ 40-50

-C(CH₃)₂- (gem-dimethyl) ~ 25-35

-CH(CH₃)- ~ 15-25
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Note: The chemical shifts are approximate and based on predicted values and data from

similar compounds.[1][2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,2,6-trimethylcyclohexanone is dominated by the characteristic absorption of

the carbonyl group.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~ 2960-2870 C-H (Alkyl) Stretch Strong

~ 1715 C=O (Ketone) Stretch Strong, Sharp

~ 1465 C-H (Methylene) Bend Medium

~ 1370 C-H (Methyl) Bend Medium

Data is based on the gas-phase IR spectrum from the NIST Chemistry WebBook.[4][5] The

strong absorption at approximately 1715 cm⁻¹ is a clear indicator of a saturated cyclic ketone.

[6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2,2,6-trimethylcyclohexanone
shows a molecular ion peak and several characteristic fragment ions.
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m/z Relative Intensity (%) Proposed Fragment

140 ~ 20 [M]⁺ (Molecular Ion)

125 ~ 15 [M - CH₃]⁺

97 ~ 30 [M - C₃H₇]⁺

83 ~ 100 [M - C₄H₉]⁺ (Base Peak)

69 ~ 55 [C₅H₉]⁺

55 ~ 80 [C₄H₇]⁺

41 ~ 70 [C₃H₅]⁺

Data is based on the mass spectrum from the NIST Chemistry WebBook.[8][9] The

fragmentation is driven by the initial ionization at the oxygen atom, followed by characteristic

alpha-cleavage of the bonds adjacent to the carbonyl group.[10]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2,2,6-
trimethylcyclohexanone.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of 2,2,6-trimethylcyclohexanone for ¹H NMR (20-50 mg for ¹³C

NMR) into a clean, dry vial.[11]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to a

height of about 4-5 cm.[11][12]

Cap the NMR tube and wipe the outside with a lint-free tissue.
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Data Acquisition (using a Bruker 300 MHz spectrometer or similar):

Insert the NMR tube into a spinner and adjust the depth using a gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock

signal.

For ¹H NMR, use a standard single-pulse sequence. Acquire 8-16 scans with a relaxation

delay of 1-2 seconds.

For ¹³C NMR, use a standard proton-decoupled single-pulse sequence. A sufficient number

of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good

signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction,

and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).[13]

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place one to two drops of liquid 2,2,6-trimethylcyclohexanone onto the surface of a salt

plate (e.g., NaCl or KBr).

Place a second salt plate on top and gently press to create a thin liquid film.

Data Acquisition (using a Fourier-Transform IR spectrometer):

Ensure the sample compartment is free of atmospheric water and CO₂ by purging with dry

air or nitrogen.
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Record a background spectrum of the empty sample holder.

Place the prepared salt plates with the sample into the spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the background

to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
Sample Introduction (via Gas Chromatography - GC-MS):

Prepare a dilute solution of 2,2,6-trimethylcyclohexanone in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or

similar). The GC oven temperature program should be optimized to ensure good separation.

Data Acquisition (using an Electron Ionization Mass Spectrometer):

The eluent from the GC is directed into the ion source of the mass spectrometer.

The molecules are ionized using a standard electron energy of 70 eV.[14]

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or

time-of-flight).[14][15]

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

The mass spectrum is recorded across a suitable mass range (e.g., m/z 35-200).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,2,6-trimethylcyclohexanone.
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Caption: Workflow for Spectroscopic Analysis of 2,2,6-Trimethylcyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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